4-chloro-2-phenyl-1H-indole
Description
Properties
Molecular Formula |
C14H10ClN |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H |
InChI Key |
QDRVHYTVUBEFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with 4-chlorobenzaldehyde under acidic conditions can yield 4-chloro-2-phenyl-1H-indole .
Another method involves the cyclization of 2-phenyl-3-(4-chlorophenyl)propanoic acid using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction typically requires heating to promote the cyclization process .
Industrial Production Methods
Industrial production of 4-chloro-2-phenyl-1H-indole may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-phenyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring.
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Electrophilic Substitution: Halogenated or nitro-substituted indoles.
Oxidation: Indole-2,3-diones or other oxidized derivatives.
Reduction: Dihydroindole derivatives.
Nucleophilic Substitution: Amino or thio-substituted indoles.
Scientific Research Applications
While a specific, comprehensive overview of "4-chloro-2-phenyl-1H-indole" is not available within the provided search results, the information below details the applications of related compounds and derivatives, particularly focusing on 2-phenyl indole and substituted indoles in medicinal chemistry and material science.
Biological Activities
2-Phenyl indole derivatives exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anti-proliferative properties .
As Anti-Neoplastic Agent: 2-Phenyl Indole derivatives have demonstrated anti-tumor effects against various tumor cell lines . Studies show that these derivatives have anti-proliferative effects on malignant breast tumor cell lines, specifically MDA-MB-231 and MCF-7 . These compounds act through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis . Derivatives of 2-Phenyl Indole also showed activity in inhibiting lung cancer cells (A549 and H460 cell lines), inducing apoptosis through DNA intercalation and inhibition of topoisomerase enzymes .
Anti-inflammatory and Analgesic Activity: Some synthesized 2-phenyl substituted indole derivatives have been tested for analgesic and anti-inflammatory activities both in vitro and in vivo . Specific derivatives, such as (3-methyl-5- (methyl sulfonyl)-2- phenyl-1H-indol 1yl) (phenyl) methanone, exhibited high anti-inflammatory and analgesic activity .
Other Activities: Researchers have assessed 3-(2-Aminopyrimidin-4-yl) indole derivatives for their ulcerogenic, anti-inflammatory, and analgesic activity, with results similar to indomethacin .
Material Science Applications
2-phenylindole is used as a component in synthesizing organic materials like conducting polymers and fluorescent dyes . Its properties, including high electron mobility, thermal stability, and photoluminescence, make it suitable for organic electronic devices and optoelectronic applications .
Indole Derivatives in Drug Development
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: Lacks the chlorine atom at the 4-position, which may result in different reactivity and biological activity.
4-bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
4-chloro-1H-indole:
Uniqueness
4-chloro-2-phenyl-1H-indole is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Biological Activity
4-Chloro-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Overview of 4-Chloro-2-phenyl-1H-indole
4-Chloro-2-phenyl-1H-indole is a substituted indole derivative, which has been noted for its potential in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows it to interact with multiple molecular targets within biological systems, influencing various cellular processes.
The mechanism of action for 4-chloro-2-phenyl-1H-indole varies depending on the specific biological context. It is believed to interact with enzymes and receptors that are crucial in disease pathways. For instance, it may inhibit specific enzymes or modulate cellular signaling pathways, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that 4-chloro-2-phenyl-1H-indole exhibits antimicrobial properties. A study evaluating the antimicrobial efficacy of various indole derivatives found that this compound showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 4-Chloro-2-phenyl-1H-indole | Enterobacter sp. | 100 |
| 4-Chloro-2-phenyl-1H-indole | Bacillus sp. | Moderate |
The compound demonstrated a moderate effectiveness against Bacillus species, indicating its potential as an antimicrobial agent .
Anticancer Activity
In cancer research, 4-chloro-2-phenyl-1H-indole has shown promise as a tubulin polymerization inhibitor. In vitro studies revealed that it effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these studies are summarized below:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 80 |
| HeLa | >50 |
This compound was found to arrest cell cycle progression at the G2/M phase, leading to increased apoptosis in cancer cells .
Study on Antioxidant and Antimicrobial Properties
A comprehensive study evaluated the antioxidant and antimicrobial activities of several indole derivatives, including 4-chloro-2-phenyl-1H-indole. The findings indicated that while some derivatives exhibited strong antioxidant properties, 4-chloro-2-phenyl-1H-indole was particularly effective against Enterobacter sp., showing a significant inhibition zone in disk diffusion assays .
Tubulin Assembly Inhibition
Another study focused on the role of 4-chloro-2-phenyl-1H-indole as a tubulin assembly inhibitor. The compound was synthesized and tested for its ability to disrupt microtubule formation in cancer cells. Results showed that it inhibited tubulin polymerization with an IC50 value of 1.6 µM, making it a candidate for further development as a chemotherapeutic agent .
Q & A
Q. What are the established synthetic routes for 4-chloro-2-phenyl-1H-indole, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, to introduce the phenyl and chloro substituents onto the indole core. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during diazotization to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF or THF enhance reaction efficiency).
- Catalyst optimization (e.g., palladium catalysts for cross-coupling reactions).
Purification via column chromatography or recrystallization ensures high yield and purity. Reaction progress should be monitored using TLC, and intermediates validated via -NMR .
Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-2-phenyl-1H-indole, and how are they interpreted?
Methodological Answer:
- -NMR : Identifies aromatic proton environments (e.g., deshielded protons at δ 7.2–8.1 ppm for indole and phenyl groups). Integration ratios confirm substituent positions.
- Mass spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., [M+H] at m/z 243.6 for CHClN) and fragmentation patterns.
- FT-IR : Detects N–H stretching (~3400 cm) and C–Cl bonds (~550 cm).
Cross-referencing with computational predictions (e.g., PubChem data) validates structural assignments .
Q. How is the crystal structure of 4-chloro-2-phenyl-1H-indole determined, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 111 K) to minimize thermal motion .
- Structure refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) resolve electron density maps and assign anisotropic displacement parameters.
- Validation : Check CIF files using PLATON or Mercury for symmetry errors and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of halogenation in 4-chloro-2-phenyl-1H-indole derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., –Cl) direct electrophilic substitution to meta/para positions.
- Protecting groups : Boc protection of the indole N–H prevents undesired side reactions during halogenation.
- Catalytic systems : Use Lewis acids like FeCl to enhance selectivity in Friedel-Crafts reactions.
Validate outcomes via -NMR and X-ray crystallography .
Q. How can researchers resolve contradictions in reported biological activities of 4-chloro-2-phenyl-1H-indole derivatives?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and dosages.
- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to isolate enantiomers, as bioactivity may vary between R/S configurations.
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with molecular docking studies to correlate activity with binding affinity.
Contradictions often arise from impurities or unaccounted metabolites; LC-MS/MS profiling is critical .
Q. What computational methods are recommended for predicting the reactivity of 4-chloro-2-phenyl-1H-indole in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects and transition states for cross-coupling reactions.
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors).
Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. How should researchers design experiments to probe the photostability of 4-chloro-2-phenyl-1H-indole under varying conditions?
Methodological Answer:
- Light exposure tests : Use UV-Vis spectroscopy to monitor degradation under UVA/UVB light (λ = 315–400 nm).
- Quantum yield calculations : Compare absorbance changes to determine degradation pathways.
- Stabilizers : Test antioxidants (e.g., BHT) or coatings (e.g., silica nanoparticles) to enhance stability.
Data should be analyzed using time-dependent DFT (TD-DFT) to model excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
